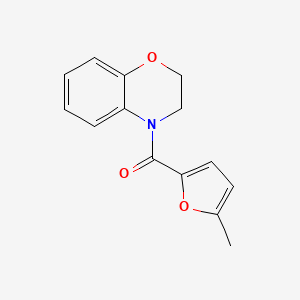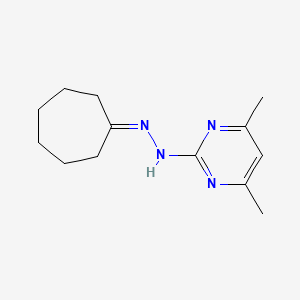![molecular formula C17H21N3O2 B7539651 3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7539651.png)
3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide, also known as MPFC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPFC belongs to the class of furan carboxamides and has been found to possess various biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide is not fully understood. However, studies have suggested that it may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide has also been reported to inhibit the activity of certain enzymes involved in the inflammatory pathway, thereby exerting its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes involved in the inflammatory pathway, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby reducing the production of inflammatory mediators. 3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide has several advantages for lab experiments, including its ease of synthesis and its potent biological activity. However, the limitations of 3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide include its low solubility in water, which may affect its bioavailability and limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research and development of 3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the investigation of its potential applications in other disease conditions, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide and to identify potential drug targets for its therapeutic applications.
Synthesemethoden
The synthesis of 3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide involves the reaction of 3-methylfuran-2-carboxylic acid with 1,2-diaminobenzene in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 4-methylpiperazine to form the final product, 3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide has also been reported to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-7-12-22-16(13)17(21)18-14-5-3-4-6-15(14)20-10-8-19(2)9-11-20/h3-7,12H,8-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVQZXSRZYQEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7539577.png)
![N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7539585.png)




![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7539626.png)


![N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide](/img/structure/B7539654.png)


